molecular formula C16H20N2O B5522962 5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole

Cat. No.: B5522962
M. Wt: 256.34 g/mol
InChI Key: BQSFITPRJCINSV-UHFFFAOYSA-N
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Description

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is an organic compound belonging to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of a cyclohexylmethyl group and a 4-methylphenyl group attached to the oxadiazole ring. Oxadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of a hydrazide with a carboxylic acid derivative under dehydrating conditions. For example, the reaction of 4-methylbenzohydrazide with cyclohexylmethyl carboxylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) can yield the desired oxadiazole.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be carefully controlled to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of nitro, sulfo, or halo derivatives.

Scientific Research Applications

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antifungal, and anticancer agent.

    Agriculture: Used in the development of pesticides and herbicides due to its biological activity.

    Materials Science: Employed in the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound can bind to enzymes or receptors, disrupting their normal function and leading to cell death. The exact pathways and targets depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-(cyclohexylmethyl)-3-phenyl-1,2,4-oxadiazole
  • 5-(cyclohexylmethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole
  • 5-(cyclohexylmethyl)-3-(4-nitrophenyl)-1,2,4-oxadiazole

Uniqueness

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole is unique due to the presence of both cyclohexylmethyl and 4-methylphenyl groups, which confer specific steric and electronic properties

Properties

IUPAC Name

5-(cyclohexylmethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O/c1-12-7-9-14(10-8-12)16-17-15(19-18-16)11-13-5-3-2-4-6-13/h7-10,13H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQSFITPRJCINSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NOC(=N2)CC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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